molecular formula C13H11FO3 B6379563 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261978-03-3

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379563
CAS RN: 1261978-03-3
M. Wt: 234.22 g/mol
InChI Key: YLTUDQXWJZWDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) is an organic compound that is widely used in the scientific community for a variety of applications. It is a phenolic compound that is composed of a heterocyclic ring structure with a single hydroxyl group, a single methoxy group, and a single fluoro group. The compound is colorless, has a low melting point, and is soluble in common organic solvents. It is also known as 4-(3-fluoro-4-hydroxyphenyl)-2-methoxyphenol, 4-fluoro-4-hydroxy-2-methoxyphenol, 4-fluoro-4-hydroxy-2-methoxybenzene, and 4-fluoro-4-hydroxy-2-methoxybenzenol.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, the compound is used in the preparation of fluorescent dyes and as a starting material in the synthesis of a variety of organofluorine compounds.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of other molecules, allowing them to form new structures and compounds. The compound may also act as a substrate in certain reactions, providing the necessary reactants for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) are not fully understood. However, the compound is believed to have a low toxicity and does not appear to have any significant adverse effects in humans or animals. It is also believed to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound is relatively non-toxic and does not appear to have any adverse effects on humans or animals. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of possible future directions for research involving 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%). One possible direction is to further investigate the compound’s mechanism of action and determine its potential applications in the synthesis of pharmaceuticals and other compounds. Other areas of research could include investigating the compound’s potential for use as a catalyst in the synthesis of polymers and other materials, as well as its potential for use in the preparation of fluorescent dyes. Additionally, further research could be conducted to determine the compound’s biochemical and physiological effects and its potential for use in medical applications.

Synthesis Methods

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol (95%) can be achieved through a few different methods. The most common method is the catalytic hydrogenation of 4-fluoro-4-hydroxybenzaldehyde. This method involves the use of a palladium catalyst and hydrogen gas under pressure to reduce the aldehyde to the desired compound. Other methods include the hydrogenation of 4-fluoro-4-hydroxybenzyl bromide and the direct reaction of 4-fluoro-4-hydroxybenzaldehyde with methoxymethyl chloride.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-17-13-7-9(3-5-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTUDQXWJZWDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685495
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol

CAS RN

1261978-03-3
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.